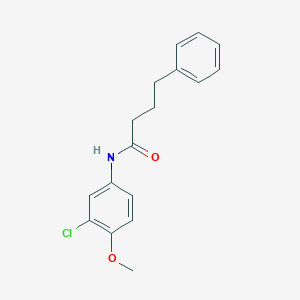
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide, also known as CMMPB, is a chemical compound that is commonly used in scientific research. It belongs to the class of compounds known as CB1 receptor antagonists, which are used to study the endocannabinoid system and its role in various physiological processes. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide involves its binding to the CB1 receptor and blocking the effects of endocannabinoids. This leads to a decrease in the activity of the endocannabinoid system and a corresponding decrease in the physiological effects mediated by this system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide are primarily related to its role as a CB1 receptor antagonist. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide can decrease pain sensitivity, reduce food intake, and improve mood in animal models. These effects are thought to be mediated by the endocannabinoid system, which is known to play a role in these physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide in lab experiments is its well-established synthesis method and its ability to selectively block the CB1 receptor. This allows researchers to study the effects of the endocannabinoid system on various physiological processes without interference from other systems. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is that it is a relatively new compound, and its long-term effects on the body are not well-known. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide. One area of interest is the role of the endocannabinoid system in the regulation of inflammation and immune function. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists in the treatment of obesity and related metabolic disorders. Additionally, further studies are needed to determine the long-term effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide on the body and to identify any potential off-target effects that could interfere with experimental results.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is a chemical compound that is commonly used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its well-established synthesis method and selective binding to the CB1 receptor make it a valuable tool for researchers in this field. However, its long-term effects on the body and potential off-target effects should be further studied to ensure the validity of experimental results. Future research directions include the role of the endocannabinoid system in inflammation and immune function, the potential therapeutic applications of CB1 receptor antagonists, and the identification of any potential off-target effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with 4-phenylbutan-2-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide in its pure form. This synthesis method has been well-established in the literature and has been used in numerous studies involving N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is primarily used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is a CB1 receptor antagonist, meaning that it binds to the CB1 receptor and blocks the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This allows researchers to study the effects of the endocannabinoid system on various physiological processes such as pain, appetite, and mood.
Eigenschaften
Molekularformel |
C17H18ClNO2 |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-11-10-14(12-15(16)18)19-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
HWVATXGWOYYHGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)

![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)

![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)